molecular formula C16H19F3N2O6S B11651703 Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate

Cat. No.: B11651703
M. Wt: 424.4 g/mol
InChI Key: VGRRTQSRLPQMAO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydropyrimidine ring, a trifluoromethyl group, and multiple hydroxyl and methoxy groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hexahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrimidine core.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Hydroxylation and Methoxylation:

    Thioxo Group Addition: The thioxo group is introduced via thiolation reactions, often using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of hydroxyl and methoxy groups suggests it could interact with biological molecules through hydrogen bonding and hydrophobic interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate would depend on its specific application. Generally, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition, activation, or modulation of activity. The trifluoromethyl group can enhance binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-(4-hydroxyphenyl)-2-thioxo-4-(methyl)hexahydropyrimidine-5-carboxylate: Lacks the methoxy groups and trifluoromethyl group, which may result in different chemical and biological properties.

    Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Contains an oxo group instead of a thioxo group, potentially altering its reactivity and bioactivity.

Uniqueness

The presence of both trifluoromethyl and thioxo groups in Ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-thioxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19F3N2O6S

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 4-hydroxy-6-(4-hydroxy-3,5-dimethoxyphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C16H19F3N2O6S/c1-4-27-13(23)10-11(20-14(28)21-15(10,24)16(17,18)19)7-5-8(25-2)12(22)9(6-7)26-3/h5-6,10-11,22,24H,4H2,1-3H3,(H2,20,21,28)

InChI Key

VGRRTQSRLPQMAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(NC(=S)NC1(C(F)(F)F)O)C2=CC(=C(C(=C2)OC)O)OC

Origin of Product

United States

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